1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is classified under isoquinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The chemical formula for this compound is C₁₅H₁₀N₄O₄, and it has a CAS number of 1119451-17-0, indicating its identification in chemical databases .
The synthesis of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through various organic synthesis techniques. One notable method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex structures from simple starting materials. This approach typically utilizes an amine, an isocyanide, and a carboxylic acid to yield the desired product efficiently.
A recent study highlighted a copper-catalyzed cascade reaction involving the Ugi postcyclization strategy. This method has shown to be effective in synthesizing isoquinolone derivatives with good yields and broad substrate scope. The process is advantageous due to its step-economic nature and environmental friendliness, making it suitable for combinatorial and medicinal chemistry applications .
The molecular structure of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid features a dihydroisoquinoline core with a pyrazinylcarbonyl substituent at the second position and a carboxylic acid group at the fourth position. The presence of these functional groups contributes to its biological activity.
The compound's structural data can be summarized as follows:
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amides. These include:
The compound's reactivity is influenced by its functional groups. For instance, the carboxylic acid group can undergo protonation or deprotonation depending on the pH of the solution, while the amine group can participate in nucleophilic substitutions or acylations.
The mechanism of action for 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid largely revolves around its interaction with biological targets. Isoquinoline derivatives are known to exhibit various pharmacological activities by modulating receptor interactions or enzyme activities.
Research indicates that compounds within this class may act on neurotransmitter systems or inhibit specific enzymes involved in disease pathways. For example, some isoquinoline derivatives have shown efficacy as NK3 receptor antagonists or JNK inhibitors, which are relevant in treating neurodegenerative diseases and cancers .
The physical properties of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid include:
Chemical properties include:
These properties make it suitable for various laboratory applications and formulations .
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid has potential applications in:
The strategic fusion of isoquinoline and pyrazine heterocycles creates pharmacologically privileged scaffolds that leverage complementary electronic and spatial properties. The core isoquinoline-1-one-4-carboxylic acid moiety (CAS# 34014-51-2) provides a planar, rigid framework with inherent hydrogen-bonding capability through its carbonyl and carboxylate functionalities, as evidenced by its molecular formula C₁₀H₇NO₃ and molecular weight of 189.17 g/mol [3] [4]. Incorporating the pyrazin-2-ylcarbonylamino group at the N2 position introduces a π-deficient aromatic system that enhances dipole interactions and modifies electron distribution across the hybrid scaffold. This design achieves:
Table 1: Core Structural Attributes of Isoquinoline-Pyrazine Hybrid
Structural Feature | Role in Molecular Design | Physicochemical Contribution |
---|---|---|
Isoquinolin-1-one core | Planar bioactive scaffold | Rigidity, π-π stacking capability |
C4-carboxylic acid | Hydrogen bond donor/acceptor | Enhanced solubility, salt formation |
Pyrazin-2-ylcarbonyl linker | Conjugated spacer | Electronic delocalization |
Terminal pyrazine | π-Deficient heterocycle | Dipole interactions, metal coordination |
Efficient amide bond formation between isoquinoline-1-one-4-carboxylic acid precursors and pyrazine-2-carboxylic acid derivatives requires precise reaction parameter control. Key advancements include:
Table 2: Reaction Optimization for Pyrazine Incorporation
Condition | Reagent System | Temperature/Duration | Yield (%) |
---|---|---|---|
Standard coupling | EDC/HOBt, DMF | 25°C, 12 h | 58 |
Activated ester | Pyrazinoyl chloride, NEt₃ | 0°C→25°C, 4 h | 67 |
Uranium coupling | HATU, DIPEA, DMF | 0°C→25°C, 2 h | 85 |
Microwave-assisted | HATU, DIPEA, NMP | 100°C, 0.5 h | 92 |
Functionalization of the C4-carboxylic acid group necessitates distinct strategies based on synthetic objectives:
Table 3: Comparative Analysis of Carboxylate Functionalization Methods
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Typical yield | 65-80% | 70-85% (after cleavage) | 75-90% |
Scalability | Multi-gram | <1 g per reaction vessel | Multi-gram |
Diversification speed | Moderate (sequential) | High (parallel synthesis) | High (parallel) |
Purification complexity | High (chromatography needed) | Low (filtration) | Moderate (extraction) |
Material cost per mmol | $180/500 mg [1] | $220/100 mg [4] | $150/500 mg (estimated) |
The zwitterionic nature of this compound (pKa COOH ≈ 3.2; pKa pyrazine ≈ 1.5) enables salt formation at the C4-carboxylate:
Table 4: Bioavailability-Enhancing Salt Forms
Salt Form | Aqueous Solubility (mg/mL) | Crystalline Character | Stability (40°C/75% RH) |
---|---|---|---|
Free acid | 0.8 | Low | >6 months |
Sodium salt | 18.2 | Moderate | 3 months |
Tromethamine | 15.7 | Amorphous | >6 months |
Magnesium bis-salt | 12.5 | High (hydrate) | >12 months |
L-lysine | 14.3 | Moderate | >9 months |
Comprehensive Compound Listing
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7